

Application Notes and Protocols for 6-Sulfatoxymelatonin (aMT6s) Assay in Urine

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Compound of Interest

Compound Name: 6-Hydroxymelatonin

Cat. No.: B016111

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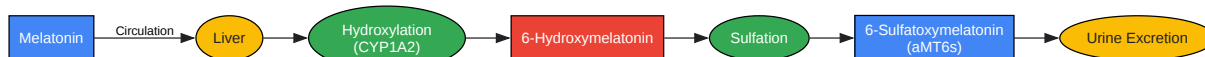
For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the central hormone regulating the circadian rhythm. The quantification of aMT6s in urine serves as a reliable and non-invasive biomarker for estimating the total nocturnal production of melatonin. [1] Monitoring aMT6s levels is crucial in a variety of research fields, including sleep studies, chronobiology, and clinical trials for drugs affecting the central nervous system. This document provides detailed protocols for the two most common methods for urinary aMT6s analysis: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Melatonin Metabolism and Signaling Pathway

Melatonin, produced by the pineal gland, is metabolized in the liver to **6-hydroxymelatonin**, which is then conjugated with sulfate to form 6-sulfatoxymelatonin (aMT6s) before being excreted in the urine. The urinary concentration of aMT6s correlates well with the total plasma melatonin levels during the collection period.[2][3]



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Melatonin Metabolism Pathway

Method Selection: ELISA vs. LC-MS/MS

The choice between ELISA and LC-MS/MS depends on the specific requirements of the study. ELISA is a high-throughput and cost-effective method suitable for large-scale screening. LC-MS/MS offers higher specificity and sensitivity, making it the gold standard for quantitative analysis, particularly in studies requiring high accuracy and precision.[4][5]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of commercially available ELISA kits and published LC-MS/MS methods for the quantification of aMT6s in urine.

Table 1: ELISA Method Performance

Parameter	Typical Value
Assay Principle	Competitive ELISA
Sample Volume	10 µL
Assay Range	0.8 - 40 ng/mL (adjusted for dilution)[1]
Sensitivity (LOD)	0.14 ng/mL[1]
Intra-assay Precision (CV%)	< 10%
Inter-assay Precision (CV%)	< 12%
Incubation Time	~3.5 - 4 hours

Table 2: LC-MS/MS Method Performance

Parameter	Typical Value
Sample Volume	10 - 100 μ L
Lower Limit of Quantification (LLOQ)	0.2 nmol/L[5][6]
Linearity (r^2)	> 0.99
Intra-assay Precision (CV%)	< 5.4%[5][6]
Inter-assay Precision (CV%)	< 5.4%[5]
Recovery	88 - 102%
Run Time	~3 - 6 minutes per sample

Experimental Protocols

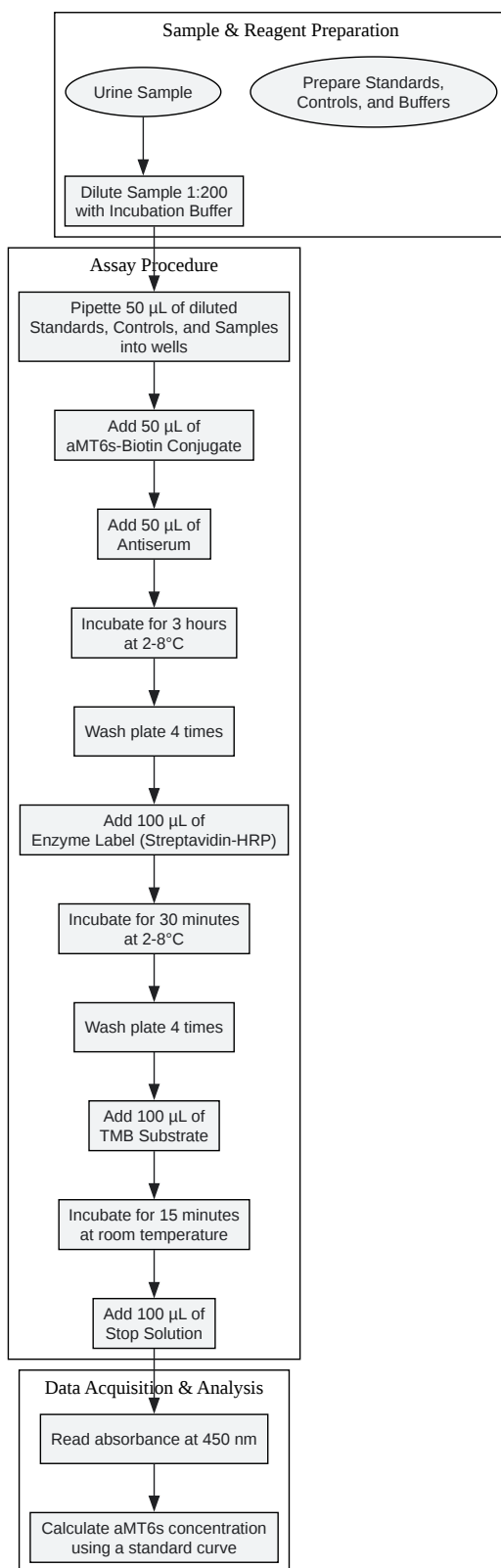
Protocol 1: 6-Sulfatoxymelatonin Competitive ELISA

This protocol is a representative example based on commercially available kits.[7] Always refer to the specific kit insert for the most accurate instructions.

Materials:

- aMT6s ELISA Kit (Microtiter plate, standards, controls, wash buffer, substrate, stop solution)
- Distilled or deionized water
- Precision pipettes and tips
- Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow: ELISA



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ELISA Experimental Workflow

Procedure:

- Sample Preparation: Dilute urine samples 1:200 with the provided Incubation Buffer (e.g., 5 μ L of urine + 1 mL of Incubation Buffer).[7]
- Assay Setup:
 - Bring all reagents to room temperature before use.
 - Pipette 50 μ L of each standard, control, and diluted urine sample into the appropriate wells of the microtiter plate.[7]
 - Add 50 μ L of aMT6s-Biotin Conjugate to all wells.[7]
 - Add 50 μ L of Antiserum to all wells except the blank wells.[7]
- First Incubation: Cover the plate and incubate for 3 hours at 2-8°C.[7]
- First Wash: Wash the plate four times with diluted Wash Buffer.[7]
- Second Incubation: Add 100 μ L of Enzyme Label (Streptavidin-HRP) to each well. Cover the plate and incubate for 30 minutes at 2-8°C.[7]
- Second Wash: Wash the plate four times with diluted Wash Buffer.[7]
- Substrate Reaction: Add 100 μ L of TMB Substrate Solution to each well. Incubate for 15 minutes at room temperature in the dark.[7]
- Stop Reaction: Add 100 μ L of Stop Solution to each well.[7]
- Data Acquisition: Read the absorbance at 450 nm within 30 minutes.[7]
- Data Analysis: Calculate the concentration of aMT6s in the samples by referring to the standard curve.

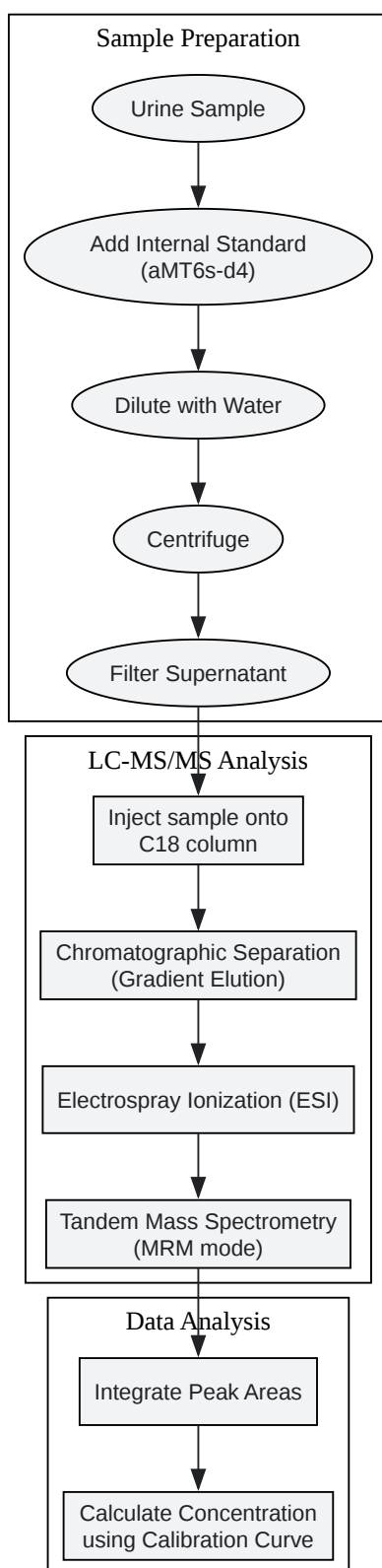
Protocol 2: 6-Sulfatoxymelatonin LC-MS/MS Analysis

This protocol is a representative example based on published methods.[5][6] Method parameters may require optimization for different LC-MS/MS systems.

Materials:

- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- C18 reversed-phase analytical column
- Formic acid, LC-MS grade
- Acetonitrile, LC-MS grade
- Methanol, LC-MS grade
- aMT6s analytical standard
- aMT6s-d4 (deuterated internal standard)
- Microcentrifuge tubes
- Syringe filters (0.22 μm)

Experimental Workflow: LC-MS/MS



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LC-MS/MS Experimental Workflow

Procedure:

- **Sample Preparation:**
 - To 100 µL of urine, add the internal standard (aMT6s-d4).
 - Dilute the sample with an equal volume of water.
 - Vortex and centrifuge the sample to pellet any precipitates.
 - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
- **LC-MS/MS Analysis:**
 - **Chromatographic Conditions:**
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
 - Flow Rate: 0.4 mL/min.
 - Gradient: A suitable gradient to separate aMT6s from other urine components.
 - **Mass Spectrometric Conditions:**
 - Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - aMT6s: precursor ion > product ion (e.g., m/z 311 > 231).
 - aMT6s-d4: precursor ion > product ion (e.g., m/z 315 > 235).
- **Data Analysis:**

- Integrate the peak areas for aMT6s and the internal standard.
- Construct a calibration curve using the peak area ratios of the standards.
- Determine the concentration of aMT6s in the samples from the calibration curve.

Conclusion

The choice of assay for urinary 6-sulfatoxymelatonin depends on the specific research question, sample throughput requirements, and available resources. ELISA provides a convenient and high-throughput method for large-scale studies, while LC-MS/MS offers superior accuracy and specificity for detailed quantitative analysis. The protocols and data presented here provide a comprehensive guide for researchers to establish and perform aMT6s assays in their laboratories.

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